![molecular formula C18H19N3O3S2 B2379690 4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide CAS No. 869069-77-2](/img/structure/B2379690.png)
4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide” is a substituted pyridine with diverse functional groups . Substituted pyridines are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using X-ray crystallography . The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .Chemical Reactions Analysis
The chemical reactions of the compound involve the introduction of various functional groups into the pyridine scaffold . The biological activities and physical properties of pyridine analogs can be improved by introducing these functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound include a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 . The compound is soluble in DMSO but insoluble in water .Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
- Application in Photodynamic Therapy: A study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives, including those with benzenesulfonamide groups, revealed their potential in photodynamic therapy for cancer treatment. These derivatives exhibited high singlet oxygen quantum yield, essential for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Evaluation for Anticancer Activity: Kumar et al. (2015) synthesized hybrid molecules involving 4-methoxy benzenesulfonamide and evaluated their anticancer activity against various human cancer cell lines. Some compounds exhibited significant activity, highlighting the potential of benzenesulfonamide derivatives in cancer treatment (Kumar et al., 2015).
Synthesis and Characterization for Various Applications
- Synthesis and Photophysicochemical Properties: A study by Öncül, Öztürk, and Pişkin (2021) focused on the synthesis of zinc(II) phthalocyanine with new benzenesulfonamide derivatives. This research aimed to explore their photophysical and photochemical properties, which are relevant for applications like photocatalysis (Öncül, Öztürk, & Pişkin, 2021).
- Potential as Photosensitizers: A 2022 study by Öncül, Öztürk, and Pişkin examined the properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units. Their findings suggest these compounds as potential candidates for photosensitizers in photodynamic therapy, an alternative therapy in cancer treatment (Öncül, Öztürk, & Pişkin, 2022).
Ligands for Metal Complexes
- Creation of Bidentate Ligands: Menzel et al. (2010) reported the synthesis of novel ligands, including 4-methoxy-5-methyl-2-pyridine-2-yl-1,3-thiazole. These ligands were used to create heteroleptic cationic complexes of the type Ru(bpy)2(L), demonstrating their utility in the synthesis of metal complexes (Menzel et al., 2010).
Future Directions
The future directions in the study of this compound could involve the development of a robust method allowing the selective introduction of multiple functional groups . This could lead to the synthesis of a wide range of bioactive molecules with improved biological activities and physical properties .
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a complex structure that includes a benzenesulfonamide group, a pyridine ring, and a thiazole ring
Mode of Action
The negative charges are gathered around the o4 and o5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site . This suggests that the compound could interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Compounds containing similar structures, such asindole derivatives , have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it could potentially have a wide range of effects, including antiviral, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-13-17(25-18(21-13)14-4-3-10-19-12-14)9-11-20-26(22,23)16-7-5-15(24-2)6-8-16/h3-8,10,12,20H,9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZHKFHNABBHIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

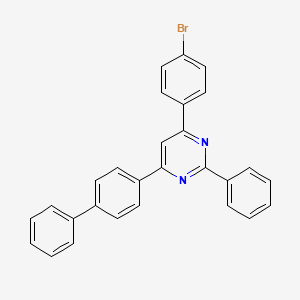
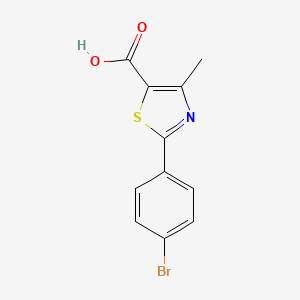
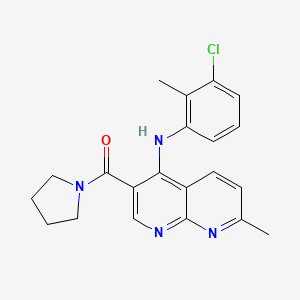
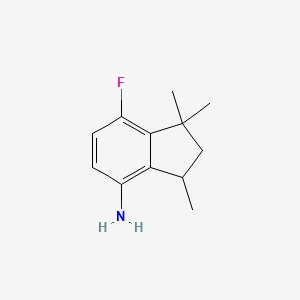
![7,8-dimethoxy-2-[(tetrahydro-2-furanylmethyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2379615.png)


![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2379619.png)
![3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2379620.png)
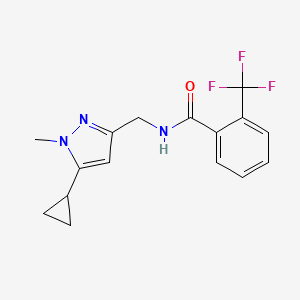
![N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2379622.png)
![N-[(3,5-Difluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2379626.png)
![4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(2-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2379630.png)